molecular formula C13H18NO4P B12541630 Diethyl {[(1H-indol-6-yl)oxy]methyl}phosphonate CAS No. 797763-27-0

Diethyl {[(1H-indol-6-yl)oxy]methyl}phosphonate

Cat. No.: B12541630
CAS No.: 797763-27-0
M. Wt: 283.26 g/mol
InChI Key: YVWYDMPHELRWJO-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of diethyl {[(1H-indol-6-yl)oxy]methyl}phosphonate involves several steps. One common method starts with the reaction of (4-methyl-3,5-dinitrophenyl)phosphonates with dimethylformamide dimethyl acetal to form enamines. These enamines are then converted into indoles using the Batcho–Leimgruber synthetic protocol. The choice of reducing agent for the reductive cyclization of intermediate enamines is crucial for selectively obtaining the desired indole derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

Diethyl {[(1H-indol-6-yl)oxy]methyl}phosphonate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can lead to the formation of amino derivatives .

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, indole derivatives, including diethyl {[(1H-indol-6-yl)oxy]methyl}phosphonate, have shown promise as anti-HIV agents, protein kinase inhibitors, and modulators of ion exchange transport systems . Additionally, these compounds are being investigated for their potential use in treating various diseases, including cancer and neurological disorders.

Mechanism of Action

The mechanism of action of diethyl {[(1H-indol-6-yl)oxy]methyl}phosphonate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Diethyl {[(1H-indol-6-yl)oxy]methyl}phosphonate can be compared with other indole derivatives, such as (4-nitro-1H-indol-6-yl)phosphonates and (4-amino-1H-indol-6-yl)phosphonates . These compounds share similar chemical structures but differ in their functional groups, which can lead to variations in their biological activities and applications. The unique combination of the indole moiety and the phosphonate group in this compound makes it a valuable compound for further research and development.

Properties

CAS No.

797763-27-0

Molecular Formula

C13H18NO4P

Molecular Weight

283.26 g/mol

IUPAC Name

6-(diethoxyphosphorylmethoxy)-1H-indole

InChI

InChI=1S/C13H18NO4P/c1-3-17-19(15,18-4-2)10-16-12-6-5-11-7-8-14-13(11)9-12/h5-9,14H,3-4,10H2,1-2H3

InChI Key

YVWYDMPHELRWJO-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(COC1=CC2=C(C=C1)C=CN2)OCC

Origin of Product

United States

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